H-Phe-phe-ome hcl
Overview
Description
H-Phe-phe-ome hcl, also known as N-acetyl-L-phenylalanine methyl ester hydrochloride, is a synthetic compound that has been researched extensively for its potential applications in the laboratory setting. This compound is a derivative of the amino acid phenylalanine, and it is used as a reagent in a variety of biochemical reactions. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Self-Assembled Nanostructures : The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif, including H-Phe-Phe-OMe, is noted for its unique morphological structures. These structures are useful in biomaterial chemistry, sensors, and bioelectronics. The self-assembly process of these peptides can result in various morphologies like tubular, vesicular, or fibrillar structures (Datta, Tiwari, & Ganesh, 2018).
Chiral Porous Polymers : A study on L-phenylalanine dipeptide (L-Phe-L-Phe-OMe) describes its cross-linking to form a heterogeneous chiral porous polymer. This polymer, when modified, exhibits increased reaction rate and selectivity in asymmetric catalysis (Wang et al., 2023).
Chemotactic Peptide Analogs : HCO-Thp-Ac6c-Phe-OMe, a new analogue of the chemotactic agent HCO-Met-Leu-Phe-OMe (fMLP-OMe), has been synthesized. This compound features conformationally restricted mimics and has been studied for its biological activity and molecular conformation (Torrini et al., 1998).
Dipeptide Coordination with Metals : The study of the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its coordination ability with Au(III) demonstrates how such dipeptides can interact with metal ions, which is crucial in understanding peptide-metal interactions in various biological contexts (Koleva et al., 2007).
Metal Ion and Dye Removal : A study on methyl ester of phenylalanine (Phe-OMe) demonstrates its application in producing organogels and metallohydrogels for removing toxic metal ions and ionic dyes from wastewater (Mohar & Das, 2019).
Mechanism of Action
Target of Action
H-Phe-Phe-OMe HCl, also known as L-Phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine
Mode of Action
It’s known that the phe-phe motif, a key component of this compound, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be driven by a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding .
Biochemical Pathways
It’s known that molecules based on the phe-phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that the compound may interact with various biochemical pathways, depending on the specific application.
Result of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Molecules based on the Phe-Phe motif, such as “H-Phe-phe-ome hcl”, hold substantial promise for the creation of the next generation nanomedicines . They have unique morphological structures and utility for potential applications in biomaterial chemistry, sensors, and bioelectronics . The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
Biochemical Analysis
Biochemical Properties
H-Phe-Phe-OMe HCl is a phenylalanine derivative . It is known to participate in biochemical reactions, particularly in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The interactions of this compound with enzymes, proteins, and other biomolecules are largely driven by hydrophobic and hydrogen bonding .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to self-assemble into nanostructures and hydrogels . These structures can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Detailed information on the specific cellular processes influenced by this compound is currently limited.
Molecular Mechanism
The molecular mechanism of action of this compound involves its self-assembly into nanostructures and hydrogels . This process is driven by hydrophobic and hydrogen bonding, as well as π–π interactions . The resulting structures can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the self-assembled nanostructures and hydrogels formed by this compound can exhibit different properties and behaviors over time . Information on the stability, degradation, and long-term effects of this compound on cellular function is currently limited.
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H/t16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZIWMXQMICB-QJHJCNPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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